molecular formula C21H27N7O2 B2382978 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 920376-40-5

1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No. B2382978
M. Wt: 409.494
InChI Key: AZBPRLFHCOHDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone . It is part of a class of compounds that have been synthesized for their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds has been achieved through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers has been performed . The synthesis of a new heterocyclic system was achieved in a good yield using a retro Diels–Alder (RDA) procedure .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .


Chemical Reactions Analysis

Derivatives of the new ring system have been conveniently synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers has been performed .

Scientific Research Applications

Antimicrobial Activities

Research on derivatives of triazole compounds, such as those related to the chemical , has demonstrated significant antimicrobial properties. For instance, the synthesis of novel 1,2,4-triazole derivatives has been shown to possess good or moderate activities against various microorganisms. These findings suggest the potential of similar compounds in the development of new antimicrobial agents (Bektaş et al., 2007).

Antihypertensive Agents

Certain 1,2,4-triazolo[1,5-alpha]pyrimidines, structurally related to the compound , have been prepared and tested for their antihypertensive activity. Some of these compounds have shown promising results, indicating the potential of similar structures in creating new antihypertensive medications (Bayomi et al., 1999).

5-HT2 Antagonist Activity

Compounds with bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have been prepared and evaluated for their 5-HT2 and alpha 1 receptor antagonist activity. Among them, some derivatives exhibited potent 5-HT2 antagonist activity, suggesting the relevance of such structures in developing treatments for conditions influenced by 5-HT2 receptors (Watanabe et al., 1992).

Future Directions

The future directions for this compound could involve further investigation into its potential as a CDK2 inhibitor . This could include more extensive biological testing and optimization of the compound’s structure to enhance its activity .

properties

IUPAC Name

1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O2/c1-5-30-16-8-6-15(7-9-16)28-19-17(24-25-28)18(22-14-23-19)26-10-12-27(13-11-26)20(29)21(2,3)4/h6-9,14H,5,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBPRLFHCOHDTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(C)(C)C)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one

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